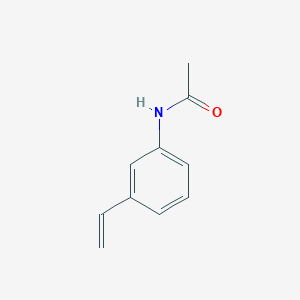
N-(3-Ethenylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethenylphenyl)acetamide is an organic compound with the molecular formula C10H11NO. It is a derivative of acetamide where the acetamide group is attached to a 3-ethenylphenyl group. This compound is known for its applications in various fields, including organic synthesis and biochemical research.
Métodos De Preparación
The synthesis of N-(3-Ethenylphenyl)acetamide typically involves the following steps:
Reaction of Benzyl Bromide with Phenylacetylene: This step produces 3-ethenylphenylacetylene.
Reaction with Acetyl Chloride: The 3-ethenylphenylacetylene is then reacted with acetyl chloride to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-(3-Ethenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-Ethenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical research to study enzyme interactions and protein binding.
Industry: This compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(3-Ethenylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(3-Ethenylphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-Ethynylphenyl)acetamide: This compound has a similar structure but with an ethynyl group instead of an ethenyl group. It exhibits different reactivity and applications.
N-(3-Methylphenyl)acetamide: This compound has a methyl group instead of an ethenyl group.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Propiedades
Número CAS |
7766-62-3 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N-(3-ethenylphenyl)acetamide |
InChI |
InChI=1S/C10H11NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h3-7H,1H2,2H3,(H,11,12) |
Clave InChI |
QOTMVGDNCYAWTD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


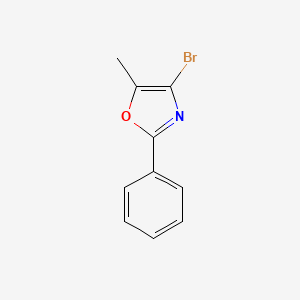


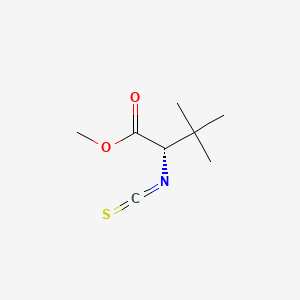
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
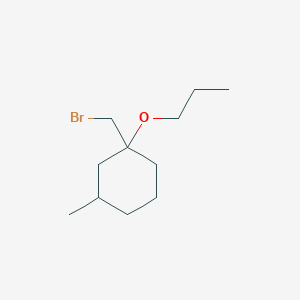
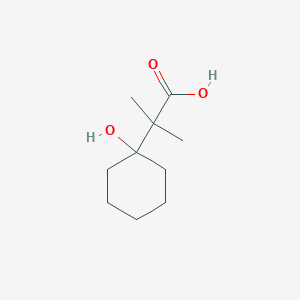
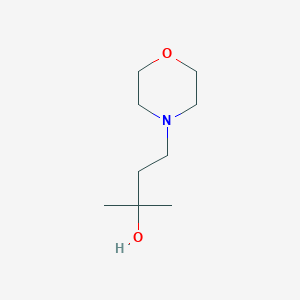
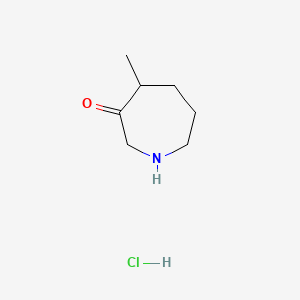
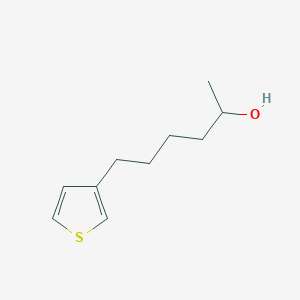

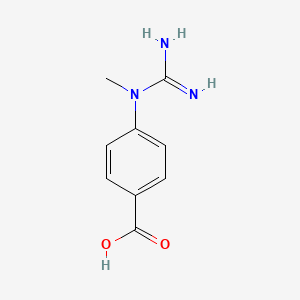
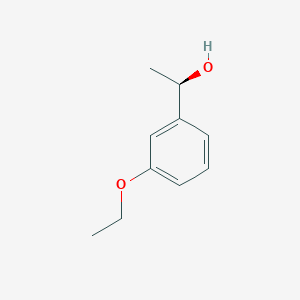
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)
